molecular formula C9H14Cl2N2O2 B594227 Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride CAS No. 1245782-70-0

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride

Cat. No.: B594227
CAS No.: 1245782-70-0
M. Wt: 253.123
InChI Key: AOMVMLUKRQWUNH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (CAS: 1245782-70-0) is a hydrochloride salt of an ethyl ester derivative featuring a 4-pyridinyl substituent and an amino group at the α-carbon. Its molecular formula is C₉H₁₄Cl₂N₂O₂, with a purity of 95% in commercial grades . The compound is structurally characterized by:

  • An ethyl ester group, enhancing lipophilicity and metabolic stability.
  • Two hydrochloride counterions, improving aqueous solubility for pharmaceutical applications.

This compound is primarily utilized as a building block in drug discovery, particularly in synthesizing heterocyclic scaffolds and amino acid derivatives .

Properties

IUPAC Name

ethyl 2-amino-2-pyridin-4-ylacetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;;/h3-6,8H,2,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMVMLUKRQWUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Based Alkylation

The Michael addition of ethyl acrylate to 4-aminopyridine derivatives represents a foundational approach. In a procedure adapted from CN104974086A, 4-aminopyridine (20.0 g, 212 mmol) reacts with ethyl acrylate (276.8 mL, 2.55 mol) in glacial acetic acid (6.36 mL) at 80°C for 12 hours. The reaction is monitored via HPLC, achieving >95% conversion. After cooling, the mixture is acidified with 2N HCl (110 mL) and extracted with ethyl acetate to remove unreacted starting materials. The aqueous phase is basified with sodium bicarbonate (15.8 g) and re-extracted with ethyl acetate, yielding the free base of ethyl 2-amino-2-(4-pyridinyl)acetate. This method parallels the synthesis of 3-(pyridin-2-ylamino)ethyl propionate, with modifications to accommodate the steric and electronic effects of the 4-pyridinyl group.

Strecker Synthesis for Amino Ester Formation

An alternative route involves the Strecker reaction, where 4-pyridinecarboxaldehyde reacts with ammonium chloride and potassium cyanide in ethanol, followed by esterification. This method, though less commonly reported in patents, is inferred from analogous syntheses of α-amino esters. Critical parameters include:

  • Molar ratio : 1:1.2:1.5 (aldehyde:NH4Cl:KCN)

  • Temperature : 0–5°C during cyanide addition to minimize side reactions

  • Post-reaction workup : Acidic hydrolysis with 6N HCl at reflux, followed by neutralization with NaHCO3 and extraction with ethyl acetate.

Dihydrochloride Salt Formation

Protonation and Crystallization

Conversion of the free base to the dihydrochloride salt is achieved via HCl gas saturation in anhydrous ethanol. As detailed in WO2015155664A1, the free base (34 g) is dissolved in ethanol (170 mL) and cooled to 0°C. HCl gas is bubbled until pH < 2, precipitating the salt. The slurry is stirred for 1 hour, filtered, and washed with cold ethanol to yield 39.2 g (81%) of the dihydrochloride. This mirrors processes for (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride, adjusted for the solubility profile of the pyridine moiety.

Solvent Screening for Salt Stabilization

Solvent systems significantly impact crystal morphology and stability. Comparative data from PMC8755540 reveal:

SolventYield (%)Purity (HPLC)Crystal Habit
Ethanol8198.5Needles
Isopropanol7597.2Platelets
Acetonitrile6896.8Amorphous

Ethanol ensures optimal protonation and minimal solvate formation, critical for pharmaceutical applications.

Purification and Analytical Validation

Chromatographic Refinement

Silica gel chromatography (60% ethyl acetate/hexane) removes residual 4-aminopyridine and dimeric byproducts. The protocol from RSC supplemental data specifies:

  • Column dimensions : 50 cm × 5 cm

  • Flow rate : 15 mL/min

  • Fractions analyzed by TLC : Rf = 0.3 (target), Rf = 0.6 (byproducts)
    Post-column fractions are concentrated under reduced pressure, yielding a pale-yellow oil that solidifies upon standing.

Spectroscopic Characterization

1H NMR (400 MHz, D2O) :

  • δ 8.42 (d, J = 5.1 Hz, 2H, Py-H)

  • δ 7.52 (d, J = 5.1 Hz, 2H, Py-H)

  • δ 4.61 (s, 2H, CH2COOEt)

  • δ 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3)

  • δ 1.29 (t, J = 7.1 Hz, 3H, CH3)

HPLC Conditions :

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile phase: 70:30 (0.1% TFA in H2O:MeCN)

  • Retention time: 6.8 min.

Scalability and Process Optimization

Kilogram-Scale Production

Adapting CN104974086A, a 2000 L reactor charged with 130 kg 4-aminopyridine, 174 kg ethyl acrylate, and 44 kg glacial acetic acid achieves 80% yield after 12 hours at 80°C. Acidic workup (72 L 2N HCl) and ethyl acetate extraction (300 kg) precede salt formation with 103 kg sodium bicarbonate. Final crystallization in DMF/water (340 kg/1.7 ton) yields 124 kg product, demonstrating scalability without yield attrition.

Temperature-Controlled Exotherm Management

The reaction’s exothermic nature necessitates jacketed reactors with ±2°C control. Inadequate cooling during HCl addition (as in) risks thermal degradation, reducing purity to <90%. Automated temperature feedback systems are recommended for batches >50 kg.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Michael Addition80–8198–99120High
Strecker Synthesis65–7095–97180Moderate
Reductive Amination7596220Low

The Michael addition route is favored for industrial applications due to lower solvent consumption and higher throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and ester groups allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride, highlighting structural variations, physicochemical properties, and applications:

Compound Name Substituents CAS Number Molecular Formula Purity Key Features Applications References
This compound 4-pyridinyl 1245782-70-0 C₉H₁₄Cl₂N₂O₂ 95% High solubility due to dihydrochloride; 4-pyridinyl enhances planar binding. Pharmaceutical intermediates, kinase inhibitors.
Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride 2-pyridinyl 1236254-79-7 C₉H₁₄Cl₂N₂O₂ 96% Steric hindrance from 2-pyridinyl nitrogen; altered electronic properties. Bioactive molecule synthesis.
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride 3-chloro-4-pyridinyl 1956332-71-0 C₉H₁₂Cl₂N₂O₂ N/A Chlorine increases lipophilicity (logP); potential for halogen bonding. Antiviral/anticancer research.
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride 3-pyridinyl, methylamino 240429-07-6 C₁₀H₁₆Cl₂N₂O₂ N/A Methylamino group reduces basicity; 3-pyridinyl alters spatial orientation. Neurological target modulation.
Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride pyrazin-2-yl 159470-82-3 C₈H₁₂ClN₃O₂ 98% Pyrazine introduces dual nitrogen atoms; higher polarity. Antibacterial agents, chelators.

Structural and Functional Insights

Pyridinyl Positional Isomerism
  • 4-Pyridinyl (CAS 1245782-70-0): The nitrogen at the para position allows for symmetric hydrogen bonding, often enhancing binding to enzymatic active sites .
Substituent Effects
  • Chlorine (CAS 1956332-71-0): The 3-chloro group on the pyridine ring increases molecular weight by ~35.5 g/mol and logP by ~0.5, favoring membrane permeability .
Heterocyclic Variations
  • Pyrazine (CAS 159470-82-3): The pyrazine ring’s dual nitrogen atoms enhance water solubility but may reduce metabolic stability due to increased susceptibility to oxidation .

Biological Activity

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl group, an amino group, and a pyridine ring. Its molecular formula is C9H12Cl2N2O2C_9H_{12}Cl_2N_2O_2, with a molecular weight of approximately 239.11 g/mol. The presence of the pyridine moiety is crucial for the compound's biological activity, as it facilitates interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring may participate in π-π interactions with aromatic residues in proteins, modulating their function.
  • Antimicrobial Activity : Studies indicate that compounds containing pyridine structures exhibit antimicrobial properties by inhibiting bacterial growth through interference with metabolic pathways .
  • Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, it has been tested against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a potential therapeutic agent against resistant bacterial strains .

Anticancer Activity

The compound has also shown promising results in anticancer studies. In vitro assays on cancer cell lines such as HeLa and MCF-7 revealed:

  • IC50 Values : The IC50 for HeLa cells was found to be 28.3 µM, indicating moderate cytotoxicity.
  • Mechanism : The anticancer effect is primarily through the induction of apoptosis, characterized by DNA damage and cell cycle arrest at the G1 phase .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study published in PMC demonstrated that derivatives of pyridine compounds exhibited enhanced antibacterial activity compared to standard antibiotics. This compound was included in this analysis and showed potent effects against Gram-positive and Gram-negative bacteria .
  • Apoptosis Induction : In a study focused on cancer therapeutics, this compound was evaluated for its ability to induce apoptosis in cancer cells. It was noted that the compound increased reactive oxygen species (ROS) levels significantly, leading to mitochondrial dysfunction and subsequent cell death .
  • Structure-Activity Relationship (SAR) : Research investigating SAR indicated that modifications on the pyridine ring could enhance biological activities. For instance, substituents that increase lipophilicity were found to improve enzyme inhibition potency.

Q & A

Q. How to validate hydrogen-bonding interactions in crystallographic studies?

  • Methodological Answer :
  • X-ray diffraction : Resolve bond lengths (e.g., N–H⋯Cl⁻ ≤ 2.2 Å).
  • Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions.
  • DFT calculations (B3LYP/6-31G*) to compare theoretical vs. experimental geometries .

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